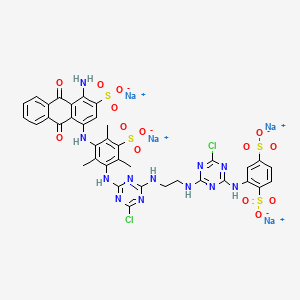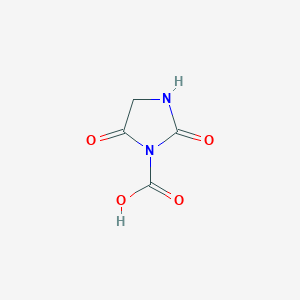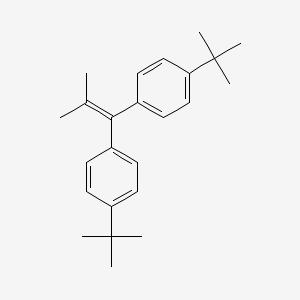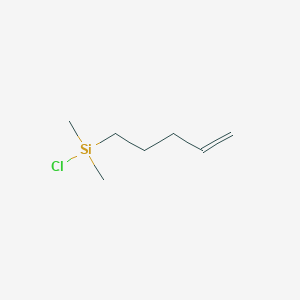
Chloro(dimethyl)(pent-4-en-1-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(dimethyl)(pent-4-en-1-yl)silane is an organosilicon compound with the molecular formula C7H15ClSi. It is a silane derivative, characterized by a silicon atom bonded to a chlorine atom, two methyl groups, and a pent-4-en-1-yl group. This compound is of interest in various fields due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chloro(dimethyl)(pent-4-en-1-yl)silane can be synthesized through several methods. One common approach involves the reaction of dimethylchlorosilane with pent-4-en-1-ylmagnesium bromide in the presence of a catalyst. This Grignard reaction is typically carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and stringent control of reaction conditions. The process may include steps such as distillation and purification to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Chloro(dimethyl)(pent-4-en-1-yl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as alkoxides or amines, to form different organosilicon compounds.
Addition Reactions: The pent-4-en-1-yl group can participate in addition reactions, such as hydrosilylation, where the silicon-hydrogen bond adds across a double bond.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Grignard Reagents: For substitution reactions.
Hydrosilanes: For addition reactions.
Catalysts: Such as platinum or palladium complexes, to facilitate hydrosilylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkoxides can yield alkoxysilanes, while hydrosilylation reactions can produce silane derivatives with various functional groups .
Wissenschaftliche Forschungsanwendungen
Chloro(dimethyl)(pent-4-en-1-yl)silane has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism by which chloro(dimethyl)(pent-4-en-1-yl)silane exerts its effects involves the reactivity of the silicon-chlorine bond and the pent-4-en-1-yl group. The silicon-chlorine bond is highly reactive and can undergo nucleophilic substitution, while the pent-4-en-1-yl group can participate in addition reactions. These reactions enable the compound to interact with various molecular targets and pathways, facilitating its use in diverse applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorodimethylsilane: Similar in structure but lacks the pent-4-en-1-yl group, making it less versatile in certain reactions.
Dichlorodimethylsilane: Contains two chlorine atoms, leading to different reactivity and applications.
Chlorotrimethylsilane: Features three methyl groups and one chlorine atom, used primarily in protection and deprotection reactions.
Uniqueness
Chloro(dimethyl)(pent-4-en-1-yl)silane is unique due to the presence of the pent-4-en-1-yl group, which provides additional reactivity and versatility in chemical reactions. This makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
33932-64-8 |
|---|---|
Molekularformel |
C7H15ClSi |
Molekulargewicht |
162.73 g/mol |
IUPAC-Name |
chloro-dimethyl-pent-4-enylsilane |
InChI |
InChI=1S/C7H15ClSi/c1-4-5-6-7-9(2,3)8/h4H,1,5-7H2,2-3H3 |
InChI-Schlüssel |
KOHUASMRQIYLCF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CCCC=C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



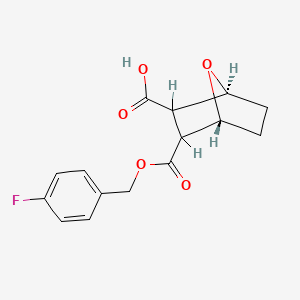



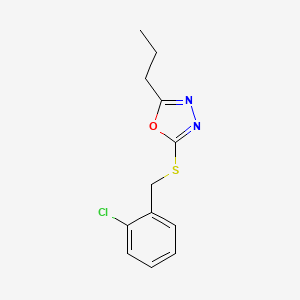
![2H-Pyrimido[4,5-B][1,4]oxazine](/img/structure/B14690891.png)

